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Compound of Interest

Compound Name: Volixibat

Cat. No.: B1684035

Audience: Researchers, scientists, and drug development professionals.

Topic: LdIr-/-.Leiden mice as a model for Volixibat research.

Introduction

Volixibat is a selective, minimally absorbed inhibitor of the apical sodium-dependent bile acid
transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1] By blocking the
reabsorption of bile acids in the terminal ileum, Volixibat interrupts the enterohepatic
circulation, leading to increased fecal bile acid excretion.[2] This, in turn, stimulates the liver to
synthesize more bile acids from cholesterol, a process that can lower systemic and hepatic
cholesterol levels.[2] This mechanism of action makes Volixibat a promising therapeutic agent
for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and associated
dyslipidemia.

The LdIr-/-.Leiden mouse model is a well-established and translationally relevant model for
studying diet-induced NASH, fibrosis, and atherosclerosis.[3][4] These mice lack the low-
density lipoprotein receptor (LdIr) and carry a mutation in the apolipoprotein E (ApoE) gene,
leading to a human-like lipoprotein profile with elevated levels of VLDL and LDL cholesterol,
especially when fed a high-fat diet (HFD).[3] The combination of this robust disease model with
the targeted mechanism of Volixibat provides a powerful platform for preclinical research.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1684035?utm_src=pdf-interest
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://go.drugbank.com/drugs/DB13914
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6590809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6590809/
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://publications.tno.nl/publication/34642033/bD61k3/TNO-2024-ldlr.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7565967/
https://publications.tno.nl/publication/34642033/bD61k3/TNO-2024-ldlr.pdf
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

These application notes provide detailed protocols for using LdlIr-/-.Leiden mice to investigate
the efficacy of Volixibat in ameliorating NASH and related metabolic complications.

Data Presentation

The following tables summarize the key quantitative data from a representative study by Salic
et al. (2019) investigating the effects of Volixibat in HFD-fed LdIr-/-.Leiden mice over 24
weeks.[5][6]

Table 1: Effects of Volixibat on Plasma Lipids and Liver Enzymes

Volixibat (5 Volixibat (15 Volixibat (30
P t HFD Control Ikg) (M Ikg) (M Ikg) (M
arameter m ean m ean m ean
(Mean = SEM) S Sht <
* SEM) * SEM) * SEM)
Total Cholesterol
20.1+1.1 18.9+0.9 17.5+0.8 16.3 £ 0.7**
(mmol/L)
Triglycerides
25+0.2 23+0.2 21+01 19+0.1
(mmol/L)
ALT (U/L) 150 + 15 135+ 12 120+ 10 105 + 8**
AST (U/L) 200 + 20 180 + 18 160 + 15 140 + 12**

*p < 0.05, ¥*p <
0.01 vs HFD
Control. Data
extracted from
Salic et al., 2019.

[5]16]

Table 2: Effects of Volixibat on Liver Histology and Lipids
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Volixibat (30 mg/kg) (Mean
Parameter HFD Control (Mean + SD)

*+ SD)
Hepatic Triglycerides (umol/g) 120.5+15.2 85.3+10.1
Hepatic Cholesteryl Esters
35.2+45 22.1+3.2

(nmol/g)
Hepatocyte Hypertroph

P yie vp Pny 28+04 15+03
(score)
NAFLD Activity Score (NAS) 59+0.7 3.8+05

*** < 0.001 vs HFD Control.
Data extracted from Salic et
al., 2019.[5]

Experimental Protocols
Animal Model and High-Fat Diet (HFD) Induction

e Animal Model: Male LdIr-/-.Leiden mice.
e Age: 12-16 weeks at the start of the study.

e Housing: Group-housed under standard laboratory conditions (12-hour light/dark cycle,
controlled temperature and humidity) with ad libitum access to food and water.

e Diet:
o Control Group: Standard chow diet.

o Disease Induction: High-fat diet (HFD) containing 24% (w/w) lard and 0.25% (w/w)
cholesterol.[4] This diet is typically administered for a period of 20-24 weeks to induce
obesity, dyslipidemia, NASH, and atherosclerosis.[7][8]

Volixibat Administration

o Formulation: Volixibat can be administered as a suspension in a suitable vehicle (e.g., 0.5%
methylcellulose).
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e Dosing: Doses ranging from 5 to 30 mg/kg body weight are typically used.[6]
o Administration: Daily oral gavage.

o Duration: Treatment is typically carried out for the last 12-16 weeks of the HFD feeding
period.

Lipid Profiling

o Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at
specified time points. Plasma is separated by centrifugation.

e Analysis:

o Total Cholesterol and Triglycerides: Measured using commercially available enzymatic
kits.

o Lipoprotein Profile: Determined by size-exclusion chromatography of plasma samples.

Atherosclerosis Assessment in the Aortic Root

» Tissue Collection: At the end of the study, perfuse mice with PBS and then with 4%
paraformaldehyde. Excise the heart and the aortic arch.

» Tissue Processing:
o Fix the heart in 4% paraformaldehyde overnight.
o Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
o Serially section the aortic root (5 um sections).

e Staining:
o Hematoxylin and Eosin (H&E): For general morphology and plaque composition.
o Oil Red O: To visualize neutral lipids within the atherosclerotic plaques.

¢ Quantification:
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o Capture images of the stained sections using a light microscope.

o Quantify the lesion area in the aortic root using image analysis software (e.g., ImageJ).
The total lesion area is typically measured across multiple sections of the aortic root to get
a representative average.

Liver Histology for NASH Assessment

» Tissue Collection: Collect a lobe of the liver and fix it in 4% paraformaldehyde.
o Tissue Processing: Embed the fixed liver tissue in paraffin and cut 4-5 pm sections.
e Staining:
o H&E Staining: To assess steatosis, inflammation, and hepatocyte ballooning.
o Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.
e Scoring:

o NAFLD Activity Score (NAS): Score the H&E stained sections for steatosis (0-3), lobular
inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes
the NAS.

o Fibrosis Staging: Score the Sirius Red stained sections for the extent and location of
fibrosis (FO-F4).

Gene Expression Analysis (QPCR)

o Sample Collection: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

o RNA Extraction: Extract total RNA from the liver tissue using a commercial kit (e.g., RNeasy
Mini Kit, Qiagen).

o CDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse
transcription Kit.

e PCR:
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o Perform real-time quantitative PCR using a SYBR Green-based master mix.

o Use primers for target genes involved in lipid metabolism and inflammation (e.g., Srebf2,
Pgc-1p, Insr).

o Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or
Actb).

o Calculate the relative gene expression using the AACt method.

Visualizations
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Caption: Mechanism of action of Volixibat.

Experimental Workflow
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Caption: Experimental workflow for Volixibat research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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